3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline
Overview
Description
3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline is an organic compound with the molecular formula C12H7Cl4NO. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms and a phenoxy group that is also substituted with two chlorine atoms. This compound is used in various chemical applications, including the synthesis of dyes and herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline typically involves the reaction of 3,4-dichloroaniline with 2,4-dichlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor to herbicides.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroaniline
- 3,5-Dichloroaniline
- 2,6-Dichloroaniline
- 2,3-Dichloroaniline
Uniqueness
3,4-Dichloro-2-(2,4-dichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichloroanilines, it has a higher degree of chlorination and a phenoxy group, making it more reactive and versatile in chemical synthesis .
Properties
IUPAC Name |
3,4-dichloro-2-(2,4-dichlorophenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4NO/c13-6-1-4-10(8(15)5-6)18-12-9(17)3-2-7(14)11(12)16/h1-5H,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYLAMKQVOXMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=CC(=C2Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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